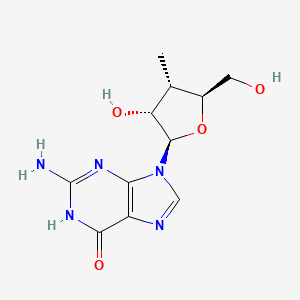
3'-甲基-3'-去氧鸟苷
描述
3’-Methyl-3’-deoxyguanosine is a modified nucleoside that was first discovered in the 1980s as a minor component of DNA in bacteria and in certain human tissues. It is formed by the methylation of the 3’ position of the deoxyguanosine moiety in DNA. This compound belongs to the purine nucleosides and analogues, which are compounds comprising a purine base attached to a sugar .
Synthesis Analysis
3’-Methyl-2’-deoxyguanosine is obtained from 2’-deoxyguanosine by a reaction sequence involving conversion into tricyclic 1, N-2-isopropeno derivative followed by methylation . This results in 2’-deoxywyosine and the final removal of the 1, N-2 blocking system .Molecular Structure Analysis
The molecular structure of 3’-Methyl-3’-deoxyguanosine is similar to that of guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar (making it deoxyribose) . If a phosphate group is attached at the 5’ position, it becomes deoxyguanosine . The glycosyl torsion angle about C (1’) – N (9) shows anti conformation. The furanose ring adopts C (3’) – endo puckering geometry .科学研究应用
Chemistry
- Summary of the Application : 3’-Methyl-3’-deoxyguanosine is used in the chemical synthesis of nucleic acids .
- Methods of Application : It is obtained from 27’-deoxyguanosine by a reaction sequence involving conversion into tricyclic 1, N-2-isopropeno derivative followed by methylation which results in 2’-deoxywyosine and final removal of the 1, N-2 blocking system .
- Results or Outcomes : The compounds undergo spontaneous hydrolytic cleavage of their glycosidic bonds at pH 7,37°C, which makes them the most labile of all known nucleosides composed of structural units occurring in nature .
Cancer Treatment
- Summary of the Application : Isoguanosine, an isomer of guanosine, shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment .
- Methods of Application : Isoguanosine can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
- Results or Outcomes : G-quadruplexes are present in telomeres, suppressing the growth of tumors as telomerase inhibitors. They can also take part in gel formation, and recognize proteins and small molecules .
Nucleotide-based Nucleic Acid Syntheses
- Summary of the Application : 3’-Methyl-3’-deoxyguanosine could potentially be useful in nucleotide-based nucleic acid syntheses .
- Methods of Application : The synthesis and spontaneous hydrolytic cleavage of 3’-Methyl-3’-deoxyguanosine make them the most labile nucleosides known .
- Results or Outcomes : This property could make them potentially useful in nucleotide-based nucleic acid syntheses .
Supramolecular Structures
- Summary of the Application : Isoguanosine, an isomer of guanosine, can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
- Methods of Application : The minor translocation of functional groups in isoguanosine results in significant differences in the properties of guanosine and isoguanosine .
- Results or Outcomes : These supramolecular structures have a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment .
属性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMRHFMVVSLFRL-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methyl-3'-deoxyguanosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



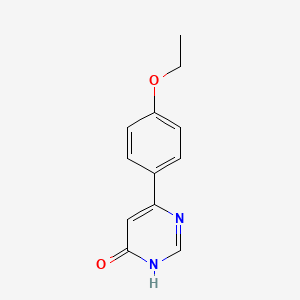
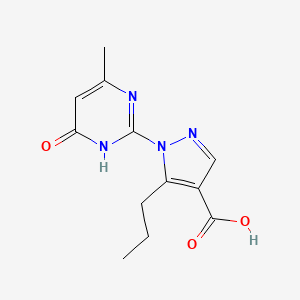
![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)


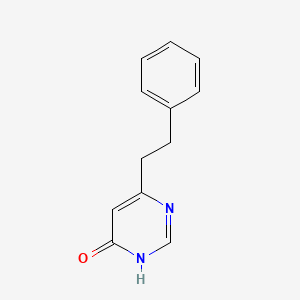
![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)
![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)
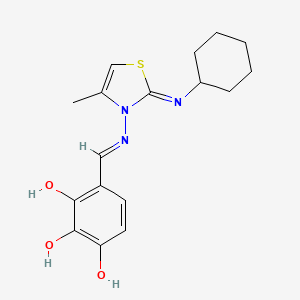
![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)
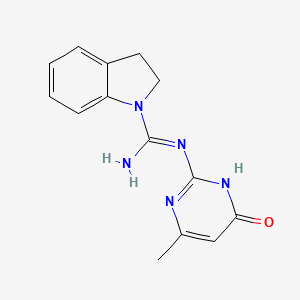
![3-[4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1436728.png)
![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)